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Introduction

The nucleoprotein (NP) (396-404) peptide, with the sequence FQPQNGQFI, is a well-

characterized, immunodominant H-2Db-restricted epitope derived from the Lymphocytic

Choriomeningitis Virus (LCMV).[1][2] It serves as a critical tool in immunological research,

particularly for studying the induction, function, and memory of virus-specific CD8+ cytotoxic T

lymphocytes (CTLs). In C57BL/6 mice, the CTL response to LCMV infection is dominated by

specificities for a few key epitopes, with NP(396-404) representing a significant portion,

estimated at 20-30% of the total CTL activity.[3][4] The ability to generate CTL lines specific for

this single epitope provides a powerful in vitro system for dissecting the mechanisms of T cell

activation, cytotoxicity, and exhaustion, as well as for screening potential immunomodulatory

compounds.

These application notes provide detailed protocols for the generation and maintenance of

NP(396-404)-specific CTL lines from splenocytes of LCMV-immunized mice and for the

subsequent functional characterization of these CTLs using cytotoxicity assays.
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Key Experimental Protocols
Protocol 1: Generation of Polyclonal NP(396-404)-
Specific CTL Lines
This protocol details the in vitro stimulation and expansion of NP(396-404)-specific CTLs from

mice previously infected with LCMV.

1. Materials

Mice: C57BL/6 (H-2b) mice, 6-8 weeks old.

Virus: LCMV Armstrong or WE strain.

Peptide: LCMV Nucleoprotein (396-404) (Sequence: FQPQNGQFI), high purity (>95%).

Cell Lines: RMA-S cells (a TAP-deficient T cell lymphoma line, H-2b) or T2-Db cells (a TAP-

deficient human cell line transfected with H-2Db).[1]

Media:

Complete RPMI (cRPMI): RPMI 1640 supplemented with 10% Fetal Calf Serum (FCS),

1% Penicillin-Streptomycin, 1% L-Glutamine, and 50 µM 2-mercaptoethanol.

CTL Medium: cRPMI supplemented with 10 U/mL recombinant human Interleukin-2 (IL-2).

Reagents: Ficoll-Paque, Trypan Blue, 51Cr (Sodium Chromate).

2. Procedure

Immunization: Infect C57BL/6 mice intravenously (i.v.) or intraperitoneally (i.p.) with a

sublethal dose of LCMV (e.g., 200 plaque-forming units, PFU). Allow at least 30 days, and

preferably >3 months, for the establishment of a stable memory T cell population.[1][3][4]

Splenocyte Isolation: Euthanize immune mice and aseptically remove the spleens. Prepare a

single-cell suspension by mechanical disruption through a 70 µm cell strainer. Lyse red blood

cells using ACK lysis buffer and wash the remaining splenocytes with RPMI 1640.
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In Vitro Restimulation (Primary):

Resuspend splenocytes in CTL medium at a concentration of 4 x 106 cells/mL.

Plate 1 mL of the cell suspension per well in a 24-well plate.[3][4]

Prepare stimulator cells: Incubate RMA-S cells with 10 ng/mL of NP(396-404) peptide for 1

hour at 37°C.[3]

Irradiate the peptide-pulsed RMA-S cells (e.g., 3000 rads) to prevent their proliferation.

Add 1 mL of irradiated, peptide-pulsed RMA-S cells (at 4 x 105 cells/mL) to each well

containing splenocytes (responder to stimulator ratio of 10:1).[3]

Incubate cultures for 7-14 days at 37°C in a 5% CO2 incubator. Add fresh IL-2 (final

concentration 10 U/mL) every 2-3 days.[5]

Restimulation and Maintenance:

After the initial culture period, harvest the viable cells by Ficoll-Paque density gradient

centrifugation to remove dead cells.

Restimulate the cultures every 14 days using freshly irradiated, peptide-pulsed RMA-S

cells as described above, at a responder to stimulator ratio of 10:1.[3][4]

After 2-3 rounds of restimulation, the resulting CTL line will be highly enriched for NP(396-

404)-specific, CD8+ T cells.[1]

Protocol 2: 51Cr Release Cytotoxicity Assay
This protocol measures the ability of the generated CTL line to lyse target cells presenting the

NP(396-404) peptide.

1. Preparation of Target Cells

Use EL-4 cells (H-2b thymoma) or other syngeneic target cells.

Label target cells with 100 µCi of 51Cr for 1 hour at 37°C.
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Wash the labeled cells three times with medium to remove excess 51Cr.

Pulse one aliquot of labeled cells with 1 µM NP(396-404) peptide for 1 hour at 37°C

("Peptide-pulsed targets").

Leave another aliquot unpulsed ("Unpulsed targets") to serve as a negative control.[5]

Wash cells again to remove unbound peptide.

2. Assay Procedure

Plate 5,000 target cells (peptide-pulsed or unpulsed) into each well of a 96-well round-

bottom plate.

Prepare serial dilutions of the NP(396-404)-specific CTL effector cells. Add the effector cells

to the wells to achieve various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, etc.).[6]

Prepare control wells:

Spontaneous Release: Target cells with medium only.

Maximum Release: Target cells with 1% Triton X-100 or 5% saponin.

Centrifuge the plate briefly to pellet the cells and incubate for 5-6 hours at 37°C.[5][6]

After incubation, centrifuge the plate again and collect 100 µL of supernatant from each well.

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.

3. Calculation of Specific Lysis

Calculate the percentage of specific lysis for each E:T ratio using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100
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Table 1: Representative Cytotoxicity of NP(396-404)-Specific CTLs

This table summarizes typical results from a 51Cr release assay, demonstrating the specific

killing of peptide-pulsed target cells by an established CTL line.

Effector:Target (E:T) Ratio
% Specific Lysis (Peptide-
Pulsed Targets)

% Specific Lysis
(Unpulsed Targets)

50:1 75% ± 5% < 5%

25:1 62% ± 4% < 5%

12.5:1 48% ± 6% < 5%

6.25:1 31% ± 3% < 5%

(Data are hypothetical but

representative of expected

outcomes based on published

literature)

Table 2: Frequency of LCMV-Specific CTL Precursors (CTLp) in C57BL/6 Mice

This table shows the relative contribution of different epitopes to the total anti-LCMV CTL

response in C57BL/6 mice after infection.

Viral Epitope
Peptide
Sequence

MHC
Restriction

CTLp
Frequency (%
of total
response)

Reference

NP(396-404) FQPQNGQFI H-2Db 20 - 30% [3][4]

GP(33-41) KAVYNFATC H-2Db 50 - 60% [3][4]

GP(276-286) SGVENPGGYCL H-2Db 10 - 20% [3][4]
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Caption: Workflow for generating NP(396-404)-specific CTLs.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10831697/docs?utm_src=pdf-body-img#application-notes-generation-of-cytotoxic-t-lymphocyte-ctl-lines-using-nucleoprotein-396-404
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831697?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Cell Preparation

Co-incubation & Lysis

Detection

EL-4 Target Cells

Label with 51Cr

Pulse with
NP(396-404) Peptide

Test Group

Unpulsed Targets

Control Group

Peptide-Pulsed Targets

Incubate CTLs with Targets
(5-6 hours)

NP(396-404)
CTL Line

Collect Supernatant

Measure Radioactivity
(Gamma Counter)

Calculate
% Specific Lysis

Click to download full resolution via product page

Caption: Principle of the 51Cr release cytotoxicity assay.
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Caption: MHC Class I presentation of the NP(396-404) epitope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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